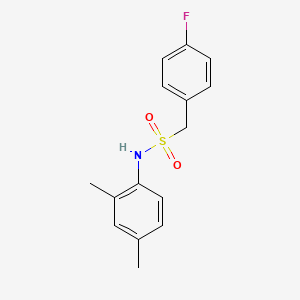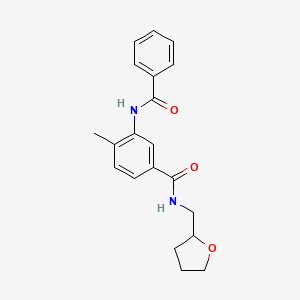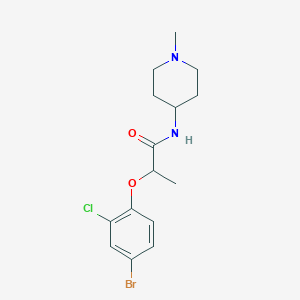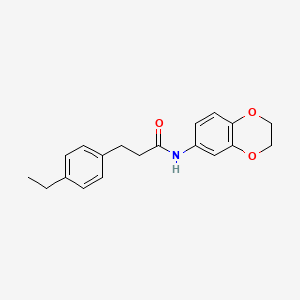
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide
Overview
Description
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide, also known as DCFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCFMS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which can inhibit cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and signaling pathways. In vivo studies have shown that N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide can inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize in large quantities, and its chemical structure is well-established. N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are also some limitations to using N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide in lab experiments. Its potency and efficacy may vary depending on the type of cancer and the stage of the disease. Additionally, N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide may have off-target effects that could affect the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide. One area of research is to further investigate its potential therapeutic applications in other diseases, such as inflammatory disorders and neurodegenerative diseases. Another area of research is to develop more potent and selective analogs of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide that could be used as anticancer agents. Additionally, more studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide and its potential off-target effects. Overall, N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide is a promising compound for further research and development in the field of medicinal chemistry.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide is in the treatment of cancer. Several studies have shown that N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-3-8-15(12(2)9-11)17-20(18,19)10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCPPVIXIQJKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[(6-iodo-4-quinazolinyl)amino]ethoxy}ethanol](/img/structure/B4672040.png)
![N-[3-(dimethylamino)propyl]-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4672043.png)



![1-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4672064.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4672070.png)
![3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4672071.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B4672101.png)
![2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4672124.png)

![4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4672139.png)